molecular formula C21H18N4O2S B287091 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Cat. No. B287091
M. Wt: 390.5 g/mol
InChI Key: XWNQHEZRLZTJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological processes, including platelet aggregation, thrombosis, and inflammation.

Mechanism of Action

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. Specifically, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone blocks the binding of ATP to the P2Y1 receptor, which inhibits the activation of phospholipase C and the subsequent release of intracellular calcium. This inhibition ultimately leads to the inhibition of platelet aggregation, thrombosis, and inflammation.
Biochemical and Physiological Effects:
1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have significant biochemical and physiological effects in various systems. For example, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to inhibit platelet aggregation and thrombosis, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases. Additionally, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Furthermore, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have analgesic effects, which makes it a potential therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in lab experiments is its high selectivity for the P2Y1 receptor, which allows for precise manipulation of this receptor without affecting other receptors. Additionally, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been shown to have good bioavailability and pharmacokinetics, which makes it a useful tool for in vivo experiments. However, one limitation of using 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is its potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone. One direction is to investigate the potential therapeutic applications of 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in cardiovascular diseases, inflammatory diseases, and pain. Additionally, future research could focus on the development of more potent and selective P2Y1 receptor antagonists. Furthermore, research could explore the role of the P2Y1 receptor in other physiological and pathological processes, such as cancer and neurodegenerative diseases. Overall, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.

Synthesis Methods

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-(1-naphthyloxy)pyrimidine with 2-mercaptoethanol, followed by the reaction with 5-methyl-1H-pyrazole-4-carbaldehyde. The resulting product is then treated with acetic anhydride to yield 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone.

Scientific Research Applications

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been widely used in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. For example, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been used to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis, as well as in inflammation and pain. Additionally, 1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been used to study the effects of P2Y1 receptor antagonism on the cardiovascular system, as well as in the central nervous system.

properties

Product Name

1-{5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[5-methyl-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C21H18N4O2S/c1-13-17(14(2)26)12-22-25(13)19-11-20(24-21(23-19)28-3)27-18-10-6-8-15-7-4-5-9-16(15)18/h4-12H,1-3H3

InChI Key

XWNQHEZRLZTJTM-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)SC)OC3=CC=CC4=CC=CC=C43)C(=O)C

Canonical SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)SC)OC3=CC=CC4=CC=CC=C43)C(=O)C

Origin of Product

United States

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